(R)-2-(Trifluoromethyl)piperidine structure and properties
(R)-2-(Trifluoromethyl)piperidine structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
(R)-2-(Trifluoromethyl)piperidine (CAS: 1212734-83-2) is a high-value chiral building block in modern drug discovery. Its structural significance lies in the strategic placement of the trifluoromethyl (CF₃) group adjacent to the secondary amine. This modification dramatically alters the physicochemical profile of the parent piperidine scaffold—most notably by suppressing basicity (pKa lowering) and enhancing metabolic stability against oxidative deamination. This guide provides a comprehensive technical analysis of its conformational dynamics, synthetic accessibility, and utility as a bioisostere for isopropyl or methyl groups in lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The introduction of the highly electronegative CF₃ group creates a dipole moment that influences both the conformation of the ring and the reactivity of the nitrogen center.
Table 1: Core Technical Specifications
| Property | Data / Specification |
| IUPAC Name | (2R)-2-(Trifluoromethyl)piperidine |
| CAS Number | 1212734-83-2 (R-isomer); 154630-93-0 (Racemate) |
| Molecular Formula | C₆H₁₀F₃N |
| Molecular Weight | 153.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.17 g/mL at 25°C |
| Boiling Point | ~80°C (at reduced pressure, typically cited) |
| Refractive Index | n20/D 1.390 |
| Chirality | (R)-enantiomer (C2 asymmetric center) |
Structural & Conformational Analysis
The "Fluorine Effect" on Basicity (pKa)
The most critical medicinal chemistry property of (R)-2-(trifluoromethyl)piperidine is its reduced basicity compared to piperidine.
-
Piperidine pKa: ~11.2
-
2-(Trifluoromethyl)piperidine pKa: Estimated 5.5 – 7.0
Mechanism: The strong electron-withdrawing inductive effect (-I) of the CF₃ group pulls electron density away from the adjacent nitrogen atom. This destabilizes the conjugate acid (ammonium cation), thereby lowering the pKa. Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), unlike piperidine which is almost 100% protonated. This dramatically improves membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Dynamics: Axial vs. Equatorial
The conformation of the piperidine ring is governed by a conflict between steric bulk and electronic effects.
-
Steric Dominance (Equatorial): The CF₃ group has a steric A-value of ~2.5 kcal/mol, similar to an isopropyl group. In a standard chair conformation, this bulky group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with protons on C4 and C6.
-
Electronic Nuance (Axial): While sterics dominate, an anomeric-like effect (interaction between the nitrogen lone pair and the σ* C-CF₃ antibonding orbital) can theoretically stabilize the axial conformer. However, in the absence of specific solvent bonding, the equatorial conformer is the major ground state .
Figure 1: Conformational equilibrium strongly favors the equatorial placement of the bulky trifluoromethyl group to minimize steric strain.
Synthetic Pathways[11][12]
The synthesis of the enantiopure (R)-isomer is non-trivial due to the difficulty of introducing the CF₃ group stereoselectively. The most robust industrial method involves the Asymmetric Hydrogenation of the corresponding pyridine precursor.
Protocol: Asymmetric Hydrogenation of 2-(Trifluoromethyl)pyridine
This method utilizes a chiral Iridium or Rhodium catalyst to induce chirality during the reduction of the aromatic ring.
Reagents:
-
Substrate: 2-(Trifluoromethyl)pyridine
-
Catalyst: Chiral Iridium complex (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand like (R)-SegPhos or MeO-Biphep)
-
Additives: Iodine (I₂) or catalytic acid often enhances rate/enantioselectivity.
-
Hydrogen Source: H₂ gas (typically 30–50 bar).
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox, mix [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous solvent (e.g., Toluene or DCM). Stir for 30 min to form the active complex.
-
Substrate Addition: Add 2-(trifluoromethyl)pyridine and additive (e.g., I₂).
-
Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ (50 bar) and stir at room temperature for 12–24 hours.
-
Workup: Vent H₂, concentrate solvent, and purify the amine via distillation or column chromatography (neutral alumina).
-
Validation: Determine Enantiomeric Excess (ee) using Chiral GC or HPLC.
Figure 2: Synthetic pathway via catalytic asymmetric hydrogenation.
Medicinal Chemistry Applications
(R)-2-(Trifluoromethyl)piperidine is not just a passive scaffold; it is a functional tool for "Scaffold Hopping" and property modulation.
Metabolic Blocking
The C2 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (leading to ring opening or dehydrogenation).
-
Solution: Substitution with CF₃ blocks this site. The C-F bond is extremely strong (~116 kcal/mol) and resistant to metabolic cleavage.
-
Result: Increased half-life (t1/2) and reduced clearance.
Bioisosterism
The CF₃ group is often considered a bioisostere for an isopropyl group due to similar van der Waals volume.
-
Advantage: Unlike isopropyl, CF₃ is electron-withdrawing. This allows a chemist to maintain the steric fit in a hydrophobic binding pocket while simultaneously lowering the pKa of the amine to improve oral bioavailability.
Drug Design Workflow
Figure 3: Strategic logic for incorporating the 2-CF3-piperidine scaffold in lead optimization.
Safety & Handling
Signal Word: DANGER
-
Hazard Statements:
-
Handling Protocol:
-
Always handle in a fume hood .
-
Wear nitrile gloves , lab coat, and chemical safety goggles.
-
Avoid contact with strong oxidizing agents.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent moisture absorption, although the CF3 group stabilizes the amine against oxidation compared to the non-fluorinated parent.
-
References
-
Sigma-Aldrich. (R)-2-(Trifluoromethyl)piperidine Product Specification & Safety Data Sheet.
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
- Wang, Y., et al. (2013). Asymmetric Hydrogenation of 2-Substituted Pyridines. Chemical Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Context on pKa lowering and metabolic stability).
